Romazarit

Descripción general

Descripción

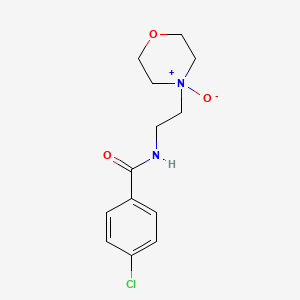

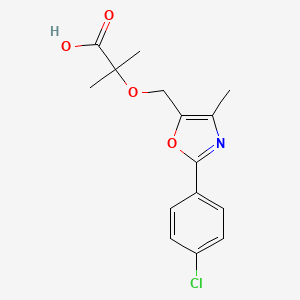

Romazarit, also known as Ro 31-3948, is a substituted heterocyclic alkoxypropionic acid . It was considered a potential disease-modifying antirheumatic drug . This compound was withdrawn due to its toxicity profile .

Synthesis Analysis

This compound was synthesized by applying an analogue-based drug design approach . The derivatives with the 1,3 thiazole molecular scaffold bearing a side chain at position-2 resembling that of this compound were synthesized . The substitution at the second position of the thiazole scaffold consisted of either carbalkoxyamino or arylamino side chain .Molecular Structure Analysis

This compound has a molecular formula of C15H16ClNO4 . It has a 1,3 thiazole molecular scaffold bearing a side chain at position-2 . The substitution at the second position of the thiazole scaffold consisted of either carbalkoxyamino or arylamino side chain .Aplicaciones Científicas De Investigación

Biologic Properties and Potential in Treating Arthritis

Romazarit has been investigated for its biologic effects as a potential disease-modifying antirheumatic drug. Studies have shown its effectiveness in reducing hindpaw inflammation in adjuvant arthritis models, without acting via stimulation of the pituitary/adrenal axis. Furthermore, this compound demonstrated dose-related improvements in symptoms of arthritis and reduction in inflammatory and bony changes during collagen arthritis in rats. Notably, it did not significantly affect anticollagen antibody titers, except at the highest dose. Additionally, this compound caused a reduction in collagenase and prostaglandin E2 production in cultures of rat talus bones with collagen arthritis. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound does not inhibit the cyclooxygenase enzyme in vitro or in vivo, suggesting a different mechanism of action. Clinical studies to further understand its potential are underway (Bloxham et al., 1990).

Pharmacokinetics and Tolerance in Humans

Research on the pharmacokinetics and tolerance of this compound in healthy human volunteers has been conducted. The study involved administering single oral doses of this compound to volunteers, ranging from 40 to 1500 mg. The results showed that this compound was rapidly and extensively absorbed, with urinary recovery of about 70% of the dose, predominantly in the form of metabolites. Interestingly, clearance mechanisms were faster at doses below 700 mg compared to higher doses, suggesting the presence of multiple clearance pathways, including potentially saturable tubular secretion of glucuronides. The drug was generally well-tolerated in the study participants, with minimal adverse events reported (Williams et al., 1990).

Pharmacodynamics in Patients with Rheumatoid Arthritis

A study examining the pharmacodynamics of this compound in patients with rheumatoid arthritis (RA) found that the drug was significantly more effective than a placebo in improving the Ritchie Index, a measure of disease activity in RA. The analysis suggested that this compound's effect was on the rate of disease progress and was better predicted by concentration rather than dose. This study highlights this compound's therapeutic potential in treating RA (Holford et al., 1995).

Potential as a Disease-Modifying Antirheumatic Drug

Further research on this compound has highlighted its potential as adisease-modifying antirheumatic drug (DMARD). The synthesis of this compound and other related compounds has demonstrated their anti-inflammatory effects in chronic inflammation models. Unlike classical NSAIDs, this compound showed activity in reducing inflammation while restoring normal levels of biochemical markers associated with inflammatory responses. Its distinctive feature is its lack of activity in acute inflammation models and its inability to inhibit the cyclooxygenase enzyme. This unique profile makes this compound a candidate for further evaluation in the treatment of chronic inflammatory diseases (Self et al., 1991).

Development of Analogues for Anti-Inflammatory Agents

The design and synthesis of novel compounds based on this compound have been explored for potential anti-inflammatory applications. One study focused on creating 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents, drawing inspiration from this compound's molecular structure. This research aimed to optimize the substitution at certain positions of the molecular scaffold to achieve better biological activity, potentially leading to the development of more effective anti-inflammatory drugs (Sharma et al., 2009).

Tetra Substituted Thiophenes as Anti-Inflammatory Agents

Another study developed a series of tetra substituted thiophenes, designed as anti-inflammatory agents by leveraging analogue-based drug design methods. This research took inspiration from this compound and aimed to create compounds with improved anti-inflammatory properties, potentially leading to dual inhibitors that can act on multiple pathways in the inflammatory process (Pillai et al., 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4/c1-9-12(8-20-15(2,3)14(18)19)21-13(17-9)10-4-6-11(16)7-5-10/h4-7H,8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXXSBRGLBOASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046216 | |

| Record name | Romazarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109543-76-2 | |

| Record name | Romazarit [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109543762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Romazarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROMAZARIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN68E94R2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

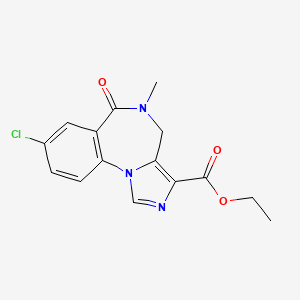

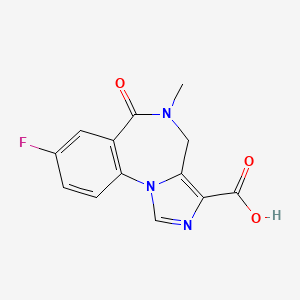

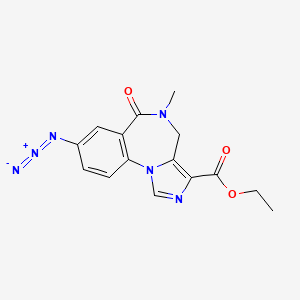

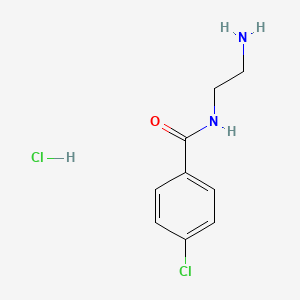

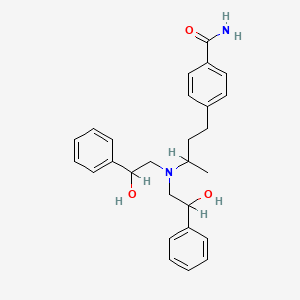

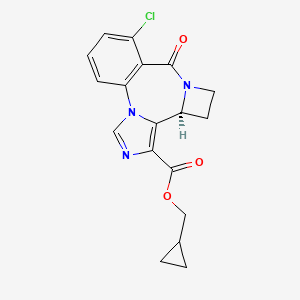

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.